Cas no 53933-60-1 (trans-Sulindac)

trans-Sulindac 化学的及び物理的性質
名前と識別子
-
- trans-Sulindac
- {5-Fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-y l}acetic acid
- (Z)-5-fluoro-2-methyl-1-{[4-(methylsulfinyl) phenyl]methylene}-1H-indene-3-acetic a
- 5-Fluoro-2-methoxy-3-pyridine carboxaldehyde
- 5-fluoro-2-methoxynicotinaldehyde
- 5-fluoro-2-methoxy-pyridine-3-carbaldehyde
- 5-Fluoro-2-methoxypyridine-3-carboxaldehyde
- 5-fluoro-2-methyl-1-(p-methylsulfinylbenzylidene)-3-indenyl acetic acid
- 5-fluoro-2-methyl-1-{[4-(methylsulfinyl)-phenyl]methylene}-1H-indene-3-acetic acid
- 5-Fluoro-3-formyl-2-methoxypyridine
- (E)-5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic acid
- 5NVO8803F9
- R-Sulindac Sulfoxide
- STK802068
- HMS2233D04
- cis-5-Fluoro-2-methyl-1-[4-(methylsulfinyl)benZylidene]indene-3-acetic acid
- (E)-(1)-5-Fluoro-2-methyl-1-((4-(methylsulphinyl)phenyl)methylene)-1H-indene-3-acetic acid
- AKOS004119989
- HMS1568O07
- MK 231
- MLS002207124
- (Z)-5-Fluoro-2-methyl-1-[p-(methylsulfinyl)benzylidene]indene-3-acetic acid
- 2-(5-Fluoro-2-methyl-1-(4-(methylsulfinyl)benzylidene)-1H-inden-3-yl)acetic acid
- SULINDAC, TRANS-(+/-)-
- 2-[(3E)-6-fluoro-2-methyl-3-(4-methylsulfinylbenzylidene)inden-1-yl]acetic acid
- 1H-INDENE-3-ACETIC ACID, 5-FLUORO-2-METHYL-1-((4-(METHYLSULFINYL)PHENYL)METHYLENE)-, (1E)-
- Sulindac (Clinoril)
- {(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}acetic acid
- UNII-5NVO8803F9
- 49627-22-7
- (E)-(5-FLUORO-2-METHYL-1-(4-(METHYLSULFINYL)BENZYLIDENE)-1H-INDEN-3-YL)ACETIC ACID
- 2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]-1-indenyl]acetic acid
- CHEMBL1376
- Q27262612
- 38194-50-2
- BRD-A03427350-001-01-3
- NS00088652
- 32004-68-5
- SULINDAC RELATED COMPOUND A (20 MG) (TRANS-SULINDAC)
- SULINDAC IMPURITY A (EP IMPURITY)
- SULINDAC IMPURITY A [EP IMPURITY]
- ((1Z)-5-Fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl)acetic acid
- 1H-Indene-3-aceticacid, 5-fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-, (1Z)-
- EINECS 258-873-0
- Reumyl
- Prestwick2_000073
- AC-4550
- Prestwick_456
- 1H-Indene-3-acetic acid, 5-fluoro-2-methyl-1-((4-(methylsulfinyl)phenyl)methylene)-, (E)-
- SCHEMBL755984
- DTXSID90860554
- SMR000043852
- BDBM54707
- 2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid
- NCGC00188951-01
- [(1E)-5-fluoro-2-methyl-1-{[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl]acetic acid
- (E)-2-(5-fluoro-2-methyl-1-(4-(methylsulfinyl)benzylidene)-1H-inden-3-yl)acetic acid
- HMS2089J04
- MFCD00599589
- cid_1548885
- BBL010958
- (1Z)-5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic acid
- Sulindac sulfoxide
- MLS001304027
- Sulindac, trans-
- 2-[(3E)-6-fluoranyl-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]ethanoic acid
- 53933-60-1
- NS00096946
- UNM-0000306136
-
- インチ: InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+
- InChIKey: MLKXDPUZXIRXEP-RQZCQDPDSA-N
- ほほえんだ: CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
計算された属性
- せいみつぶんしりょう: 356.08800
- どういたいしつりょう: 356.08824374g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 616
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 73.6Ų
じっけんとくせい
- PSA: 73.58000
- LogP: 5.23120
trans-Sulindac 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1642019-20MG |
Sulindac Related Compound A |
53933-60-1 | 20mg |
¥11826.94 | 2025-01-16 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1642019-20MG |
53933-60-1 | 20MG |
¥15971.65 | 2023-01-05 | |||
SHENG KE LU SI SHENG WU JI SHU | sc-506182-1 mg |
trans-Sulindac, |
53933-60-1 | 1mg |
¥3,384.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-506182-1mg |
trans-Sulindac, |
53933-60-1 | 1mg |
¥3384.00 | 2023-09-05 |
trans-Sulindac 関連文献
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
trans-Sulindacに関する追加情報
Trans-Sulindac: A Comprehensive Overview
Trans-Sulindac, with the CAS number 53933-60-1, is a nonsteroidal anti-inflammatory drug (NSAID) that has garnered significant attention in both pharmacological research and clinical applications. Its unique chemical structure and mechanism of action make it a valuable compound in the treatment of various inflammatory conditions and beyond. This article delves into the properties, applications, and recent advancements associated with trans-Sulindac, providing a detailed and up-to-date analysis.
The chemical structure of trans-Sulindac is characterized by its sulfonyl group and indene moiety, which contribute to its potent anti-inflammatory and analgesic effects. Recent studies have highlighted the importance of its stereochemistry, particularly the trans configuration, in determining its pharmacokinetic properties and therapeutic efficacy. The compound undergoes metabolic conversion in the body to form sulindac sulfide, an active metabolite that exhibits selective cyclooxygenase (COX) inhibition. This selective inhibition is crucial for reducing inflammation while minimizing adverse effects on the gastrointestinal tract.
Trans-Sulindac has been extensively studied for its role in pain management and inflammation reduction. Clinical trials have demonstrated its effectiveness in treating conditions such as osteoarthritis, rheumatoid arthritis, and postoperative pain. Moreover, emerging research suggests that trans-Sulindac may possess chemopreventive properties, particularly in the context of colorectal cancer. Preclinical studies have shown that it can induce apoptosis in cancer cells while sparing normal cells, indicating a potential role in cancer therapy.
The pharmacokinetics of trans-Sulindac have been thoroughly investigated, revealing optimal bioavailability and a favorable safety profile. Its ability to penetrate various tissues makes it suitable for both oral and topical administration. Recent advancements in drug delivery systems have further enhanced its therapeutic potential, with researchers exploring sustained-release formulations to improve patient compliance and reduce dosing frequency.
In terms of safety, trans-Sulindac is generally well-tolerated at recommended doses. However, like other NSAIDs, it may be associated with side effects such as gastrointestinal irritation and renal impairment in certain patient populations. Ongoing research is focused on identifying biomarkers to predict individual susceptibility to these adverse effects, enabling personalized treatment strategies.
The latest developments in computational chemistry have provided new insights into the molecular interactions of trans-Sulindac. Molecular docking studies have revealed key residues within COX enzymes that are critical for drug binding, offering a foundation for the design of more potent and selective NSAIDs. Additionally, artificial intelligence (AI)-driven algorithms are being employed to predict the compound's efficacy in novel therapeutic areas, such as neuroinflammation and cardiovascular diseases.
In conclusion, trans-Sulindac, with its CAS number 53933-60-1, remains a cornerstone in anti-inflammatory therapy while continually evolving through cutting-edge research. Its versatility across multiple therapeutic domains underscores its significance in modern medicine. As scientific understanding deepens, so too does the potential for optimizing its use and expanding its applications to address unmet medical needs.
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